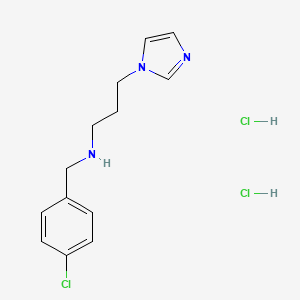![molecular formula C19H27ClN2O3 B6086493 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6086493.png)
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as CE-123, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including calcium signaling, neuroprotection, and modulation of neurotransmitter release. By modulating the activity of the sigma-1 receptor, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide may have a variety of effects on cellular function and behavior.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects against oxidative stress. In addition, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to increase levels of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is that it has been shown to have a favorable safety profile in preclinical studies. It has also been found to have good oral bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide may have potential as a treatment for addiction, due to its effects on dopamine release. Further studies are needed to fully understand the mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-chlorobenzyl chloride, followed by the reaction of the resulting compound with isopropoxyethylamine and then with acetic anhydride. The final product is obtained through the reaction of the resulting compound with 2,4,6-trimethylpyridine and oxalyl chloride.
Applications De Recherche Scientifique
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, depression, anxiety, and addiction. In preclinical studies, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to have neuroprotective effects, improve cognitive function, and reduce anxiety-like behavior. It has also been found to have antidepressant effects in animal models of depression.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-14(2)25-12-10-21-19(24)16-5-8-18(23)22(13-16)11-9-15-3-6-17(20)7-4-15/h3-4,6-7,14,16H,5,8-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLUJJWEKQTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)
![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-indazol-1-yl)-N-methylacetamide](/img/structure/B6086454.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6086471.png)
![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)
![5,5-dimethyl-2-[(1,2,3,4-tetrahydro-1-naphthalenylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6086479.png)
![2-{[2-(2-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B6086481.png)